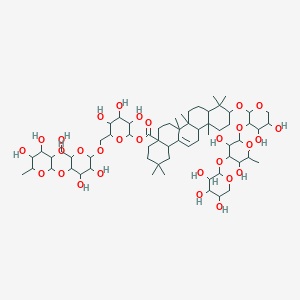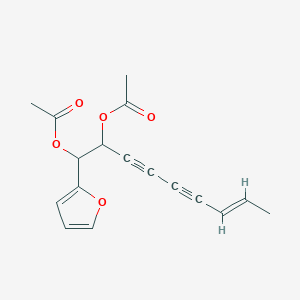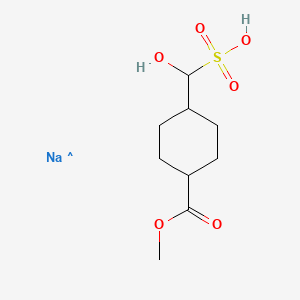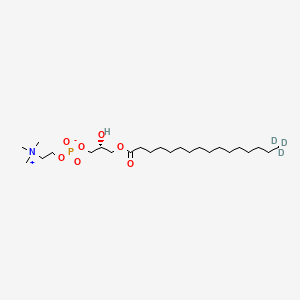![molecular formula C22H38N4O9 B12299473 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common approach is the stepwise coupling of smaller amino acid derivatives, utilizing peptide bond formation techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, allowing for the efficient assembly of the compound from its constituent amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid can undergo various chemical reactions due to its functional groups:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The compound can form peptide bonds with other amino acids, influencing protein structure and function. It may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: Shares similar functional groups but has a simpler structure.
Aspartic Acid: Another amino acid with similar reactivity but different side chain structure.
Lysine: Contains an amino group but differs in its overall structure and properties.
Uniqueness
Its ability to form multiple peptide bonds and interact with various molecular targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBSKCFKHSDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)





![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)


![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)


![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

